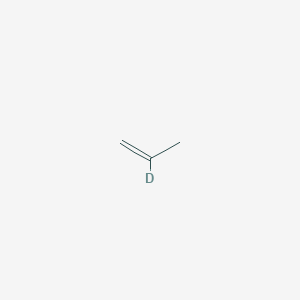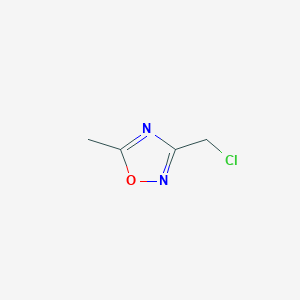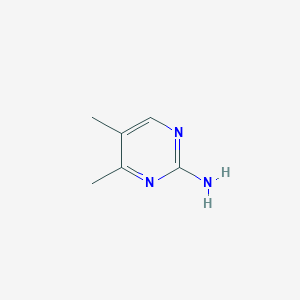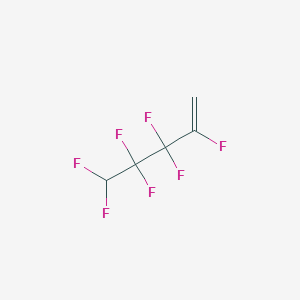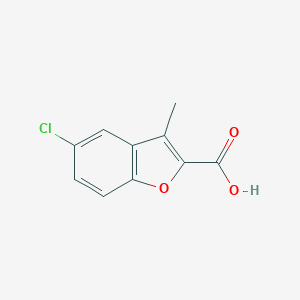
5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid
Overview
Description
5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid is a heterocyclic compound that belongs to the benzofuran family, which has drawn significant interest due to its diverse biological activities and potential applications in various scientific fields. These compounds are notable for their structural uniqueness and broad applicability in pharmaceuticals, agriculture, and polymer industries (Patel et al., 2024).
Synthesis Analysis
The synthesis of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid and its derivatives has been explored through various synthetic methodologies. These include metal-catalyzed routes, green-solvent-based approaches, microwave-assisted methods, and catalyst-free and solvent-free methods, highlighting the compound's versatile synthetic accessibility (Patel et al., 2024).
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid is characterized by its benzofuran backbone, with a chloro substituent at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position. This structure is pivotal for its biological activities and chemical properties, as the presence and position of these substituents significantly influence its reactivity and interaction with biological targets.
Chemical Reactions and Properties
Benzofuran derivatives, including 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid, exhibit a wide range of chemical reactions due to the reactive sites present in their molecular structure. These compounds undergo various chemical transformations, such as halogenation, nitration, and Suzuki coupling, which are essential for the synthesis of more complex molecules and potential drug candidates (Dawood, 2019).
Scientific Research Applications
Anti-Tumor Activity
- Field : Medical and Pharmaceutical Research .
- Application : Benzofuran compounds have shown strong anti-tumor activities . For example, some substituted benzofurans have dramatic anticancer activities .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Compound 36 was found to have significant cell growth inhibitory effects, with inhibition rates in different types of cancer cells by 10 μM of compound 36 as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .
Anti-Hepatitis C Virus Activity
- Field : Virology .
- Application : A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compound is expected to be an effective therapeutic drug for hepatitis C disease .
Anti-Inflammatory and Analgesic Activities
- Field : Pharmacology .
- Application : Furochromones, a class of benzofuran derivatives, have shown anti-inflammatory and analgesic activities .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Antiviral Activity
- Field : Virology .
- Application : Some benzofuran derivatives have shown antiviral activity . For example, compound 56, a benzofuran derivative found in Eupatorium adenophorum, exhibits antiviral effects against RSV LONG and A2 strains .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Compound 56 exhibits antiviral effects against RSV LONG and A2 strains with IC 50 values of 2.3 and 2.8 μM, respectively .
Treatment of Chronic Diseases
- Field : Pharmacology .
- Application : Benzofuran has shown potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Treatment of Acute Infections
- Field : Microbiology .
- Application : Benzofuran has shown anti-infective properties against microorganisms like viruses, bacteria, and parasites in acute infections .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Preparation of Matrix Metalloproteinase Inhibitors
- Field : Biochemistry .
- Application : 3-Methylbenzofuran-2-carboxylic Acid, a benzofuran derivative, is used in the preparation of matrix metalloproteinase (MMP) inhibitors for the treatment of osteoarthritis .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Anti-Oxidative Activity
- Field : Pharmacology .
- Application : Benzofuran derivatives have shown potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Anti-Infective Properties
- Field : Microbiology .
- Application : In acute infections, benzofuran revealed anti-infective properties against microorganisms like viruses, bacteria, and parasites .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYMIQBZTUQKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357729 | |
| Record name | 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
CAS RN |
1134-00-5 | |
| Record name | 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



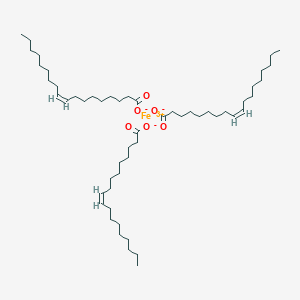
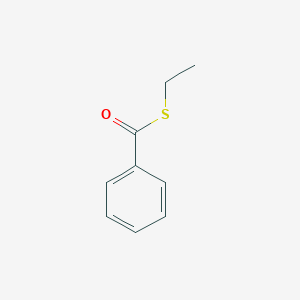
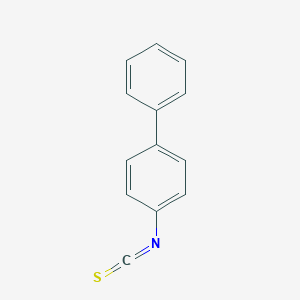
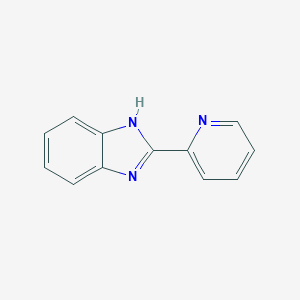
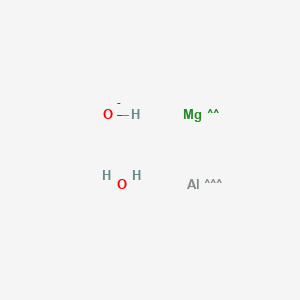
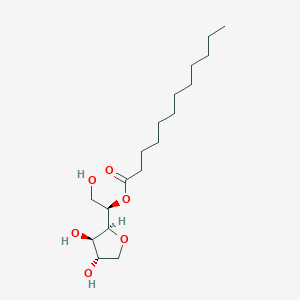
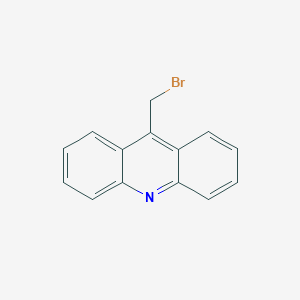
![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B74510.png)
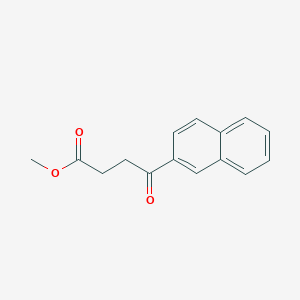
![Dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B74513.png)
